Fmoc-N-Me-Aad(OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-Aad(OtBu)-OH is a chemical compound used primarily in peptide synthesis. It is a derivative of amino acids and is often employed as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amino acid (N-Me-Aad), and a tert-butyl ester (OtBu) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Aad(OtBu)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The methylation of the amino acid is then carried out, followed by the introduction of the tert-butyl ester protecting group. The reaction conditions often involve the use of organic solvents, such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Aad(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and OtBu protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for OtBu removal.
Coupling: DIC and HOBt in organic solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include peptides and proteins with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-Me-Aad(OtBu)-OH is used as a building block in the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the effects of methylation on protein function. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs, which can be used to treat various diseases, including cancer, diabetes, and infectious diseases. The compound’s ability to introduce specific modifications into peptides makes it valuable for drug design and development.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Aad(OtBu)-OH involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The methylation of the amino acid can influence the conformation and stability of the resulting peptides, while the OtBu group protects the carboxyl group until it is removed under acidic conditions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Aad-OH: Lacks the methylation and tert-butyl ester groups.
Fmoc-N-Me-Aad-OH: Lacks the tert-butyl ester group.
Fmoc-Aad(OtBu)-OH: Lacks the methylation.
Uniqueness
Fmoc-N-Me-Aad(OtBu)-OH is unique due to the presence of both the methylation and tert-butyl ester groups. These modifications can influence the reactivity, stability, and functionality of the resulting peptides, making it a valuable tool in peptide synthesis and research.
Properties
Molecular Formula |
C26H31NO6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-14-22(24(29)30)27(4)25(31)32-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,29,30) |
InChI Key |
FWZWXSLGPZPTEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.